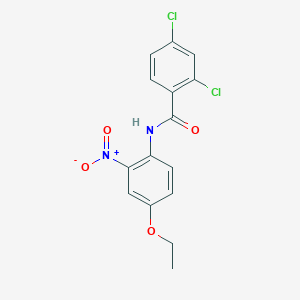

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide

Description

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a versatile chemical compound with significant potential in scientific research. It is characterized by its complex structure, which includes dichloro, ethoxy, and nitrophenyl groups attached to a benzamide core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-2-23-10-4-6-13(14(8-10)19(21)22)18-15(20)11-5-3-9(16)7-12(11)17/h3-8H,2H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKBMZHMISJRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then subjected to a reaction with 2,4-dichlorobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, bases like sodium hydroxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 2,4-dichloro-N-(4-ethoxy-2-aminophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2,4-dichlorobenzoic acid and 4-ethoxy-2-nitroaniline.

Scientific Research Applications

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

2,4-dichloro-N-(4-aminophenyl)benzamide: Lacks the nitro and ethoxy groups, featuring an amino group instead.

2,4-dichloro-N-(4-nitrophenyl)benzamide: Similar but without the ethoxy group.

Uniqueness

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

2,4-Dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide includes:

- Dichloro groups at the 2 and 4 positions.

- An ethoxy group at the para position relative to a nitro group on the phenyl ring.

- An amide functional group linking it to a benzene ring.

This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including:

- Cell cycle arrest : The compound can halt cell division, preventing tumor growth.

- Reactive oxygen species (ROS) generation : Increased ROS levels lead to oxidative stress and subsequent cell death .

Table 1 summarizes key findings from recent studies on the anticancer activity of this compound:

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 15.2 | Induction of apoptosis | |

| Lung Cancer | 10.5 | Cell cycle arrest and ROS generation | |

| Colon Cancer | 12.0 | Inhibition of DNA synthesis |

The precise mechanism by which 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The nitro group undergoes bioreduction to form reactive intermediates that interact with cellular components.

- The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cell survival and proliferation .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide resulted in a significant reduction in cell viability (IC50 = 15.2 µM). The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.

- Lung Cancer Research : Another investigation focused on A549 lung cancer cells showed that the compound could inhibit cell proliferation with an IC50 value of 10.5 µM. Mechanistic studies indicated that it caused G1 phase arrest and increased levels of ROS .

- Colon Cancer Study : Research on HCT116 colon cancer cells demonstrated an IC50 of 12.0 µM for this compound, with evidence suggesting that it inhibits DNA synthesis and promotes apoptosis .

Q & A

Q. What are the key synthetic routes for preparing 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation of 4-ethoxy-2-nitroaniline with a protected amine (e.g., N-Boc-alkylating agents), followed by benzoylation using 2,4-dichlorobenzoyl chloride. Optimization includes:

- Alkylation Step: Use of aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance nucleophilicity of the aniline nitrogen.

- Benzoylation: Temperature control (~0–5°C) to minimize side reactions during acyl chloride addition .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Yield improvements (up to 98%) are achieved by iterative adjustment of stoichiometry and reaction time .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (300 MHz, d6-DMSO) identifies key protons (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm). Integration ratios verify substituent positions .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 394.2) and detects impurities.

- Elemental Analysis: Matches calculated vs. observed C, H, N, Cl percentages to validate purity .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

Methodological Answer:

- In Vitro Screening: Enzyme inhibition assays (e.g., against Trypanosoma brucei proteases) with IC₅₀ determination via fluorometric or colorimetric readouts.

- Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Crystals grown via slow evaporation (e.g., in DCM/hexane) are analyzed using SHELXL for refinement.

- Hydrogen Bonding: Identification of N–H⋯O and C–H⋯π interactions to explain packing stability.

- Challenges: Addressing twinning or disorder via SHELXL’s TWIN and PART instructions .

Q. How do structural modifications influence bioactivity, and how are SAR studies designed?

Methodological Answer:

- Derivative Synthesis: Introduce substituents (e.g., halogens, methoxy groups) at the 4-ethoxy or 2-nitro positions to probe steric/electronic effects.

- SAR Analysis: Comparative IC₅₀ values against biological targets (e.g., parasites, cancer cells) are modeled using QSAR software (e.g., CoMFA) to identify pharmacophores .

Q. What advanced techniques address contradictory data in biological assays?

Methodological Answer:

- Dose-Response Curves: Replicate experiments with varying concentrations (n ≥ 3) to distinguish true activity from artifacts.

- Target Validation: CRISPR knockouts or siRNA silencing confirm on-target effects. Conflicting results may arise from off-target binding or assay interference (e.g., compound fluorescence) .

Q. How is HPLC-MS/MS applied to study metabolic stability and degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.